Thiourea, N-(2-benzoylphenyl)-N'-phenyl-

Description

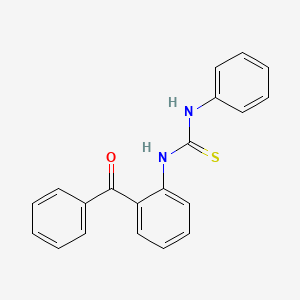

Thiourea, N-(2-benzoylphenyl)-N'-phenyl- (CAS: 61964-63-4) is a disubstituted thiourea derivative characterized by a benzoyl group at the ortho position of the phenyl ring and a phenyl group at the N'-position. This compound is synthesized via the reaction of substituted benzoyl chlorides with N-phenylthiourea in a one-step process, yielding yellow or white solids that are water-insoluble . Structural confirmation is achieved through spectroscopic methods (IR, $^1$H-NMR, $^{13}$C-NMR) and high-resolution mass spectrometry (HRMS) . The steric hindrance from the o-benzoyl group influences its intramolecular hydrogen bonding (HB) capabilities, restricting two-center HB formation in both solid and solution states .

Properties

IUPAC Name |

1-(2-benzoylphenyl)-3-phenylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2OS/c23-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)22-20(24)21-16-11-5-2-6-12-16/h1-14H,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLIONEFSWFXXKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=S)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60360531 | |

| Record name | Thiourea, N-(2-benzoylphenyl)-N'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61964-62-3 | |

| Record name | Thiourea, N-(2-benzoylphenyl)-N'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Thiourea, N-(2-benzoylphenyl)-N’-phenyl- typically involves the reaction of benzoyl chloride with phenylthiourea under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Thiourea, N-(2-benzoylphenyl)-N’-phenyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity

Thiourea derivatives exhibit notable antimicrobial properties. Research indicates that N-(2-benzoylphenyl)-N'-phenyl-thiourea and its analogs have been synthesized and tested for their effectiveness against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. A study demonstrated that compounds with fluorine substitutions showed enhanced antibacterial effects, with some derivatives exhibiting significant antifungal activity as well .

Anticancer Properties

Recent studies have highlighted the potential of thiourea derivatives as anticancer agents. For instance, specific benzoylthiourea derivatives have been shown to possess cytotoxic activity against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, making them promising candidates for further development in cancer therapeutics .

Diabetes Management

N-(2-benzoylphenyl)-N'-phenyl-thiourea derivatives have also been investigated for their role as PPARγ agonists, which are crucial in managing type 2 diabetes. These compounds have demonstrated potent antihyperglycemic and antihyperlipidemic activities in rodent models, suggesting their potential as therapeutic agents for metabolic disorders .

Agricultural Applications

Pesticidal Activity

Thiourea derivatives are widely recognized for their insecticidal and herbicidal properties. Compounds such as N-(2-benzoylphenyl)-N'-phenyl-thiourea have shown efficacy against various agricultural pests and weeds. Studies indicate that these compounds can effectively inhibit pest growth and development, thus serving as potential alternatives to conventional pesticides .

Plant Growth Regulation

Research has also indicated that thioureas can act as plant growth regulators. They influence various physiological processes in plants, enhancing growth and yield under specific conditions. This application is particularly valuable in sustainable agriculture practices where chemical usage is minimized .

Material Science Applications

Corrosion Inhibition

N-(2-benzoylphenyl)-N'-phenyl-thiourea has been studied for its effectiveness as a corrosion inhibitor in mild steel exposed to acidic environments. The compound's ability to form protective films on metal surfaces significantly reduces corrosion rates, making it useful in industrial applications where metal integrity is critical .

Coordination Chemistry

Thiourea derivatives are also utilized in coordination chemistry as ligands for transition metals. The complexes formed often exhibit unique properties that can be harnessed in catalysis and material synthesis. For example, nickel and copper complexes of thioureas have been synthesized and characterized, showing potential catalytic activity .

Data Tables

Case Studies

-

Antimicrobial Efficacy Study

- A series of benzoylthiourea derivatives were synthesized and tested against both planktonic and biofilm-embedded bacterial cells. Results indicated that certain fluorinated derivatives exhibited superior antibacterial activity compared to non-fluorinated counterparts, highlighting the importance of molecular structure in antimicrobial efficacy .

- Anticancer Activity Assessment

- Corrosion Inhibition Analysis

Mechanism of Action

The mechanism of action of Thiourea, N-(2-benzoylphenyl)-N’-phenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs include:

Hydrogen Bonding and Molecular Geometry

- Target Compound : The o-benzoyl group sterically hinders two-center HB formation, necessitating three-center HB for stabilization in oxalyl derivatives . In solution (DMSO), ΔH° for HB disruption is 28.3 kJ·mol$^{-1}$, indicating moderate stability .

- N-(Biphenyl-4-ylcarbonyl)-N'-(2-pyridylmethyl)thiourea : Exhibits trans-cis geometry stabilized by N–H⋯O/N–H⋯N HBs, forming dimeric structures via N–H⋯S interactions .

- Ethyl N-(2-benzoylphenyl)oxalamate : Syn-disposition of NH and ester carbonyl enables HB alignment in solid state, absent in DMSO due to solvent competition .

Research Findings and Key Insights

Hydrogen Bonding Dynamics

- Intramolecular three-center HBs in oxalamide derivatives confer thermal stability (ΔS° = 69.1 J·mol$^{-1}$·K$^{-1}$) and rigidity, critical for crystal engineering .

- Steric effects from bulky substituents (e.g., benzoyl) disrupt HB networks, necessitating cooperative intermolecular interactions (C–H⋯O/π) for crystal cohesion .

Solubility and Reactivity

Q & A

Q. What are the optimal synthetic routes for N-(2-benzoylphenyl)-N'-phenylthiourea, and how can reaction conditions be tailored for high purity and yield?

The synthesis typically involves coupling 2-benzoylphenyl isothiocyanate with phenylamine derivatives under controlled conditions. Key steps include:

- Reagent stoichiometry : Maintain a 1:1 molar ratio of isothiocyanate to amine to minimize side products .

- Solvent selection : Use acetone or dichloromethane for solubility and reaction homogeneity .

- Temperature control : Reactions performed at 0–5°C reduce thermal degradation of intermediates . Post-synthesis, recrystallization in methanol-dichloromethane (1:10 v/v) enhances purity .

Q. Which spectroscopic and crystallographic methods are critical for characterizing N-(2-benzoylphenyl)-N'-phenylthiourea?

- FT-IR spectroscopy : Confirms thiourea C=S stretching (1,100–1,250 cm⁻¹) and intramolecular N–H···O hydrogen bonding .

- Single-crystal XRD : Resolves planarity of the thiourea core and dihedral angles between aromatic rings (e.g., 9.35° in analogous structures) .

- NMR (¹H/¹³C) : Assigns proton environments (e.g., deshielded NH protons at δ 10–12 ppm) and verifies substituent positions .

Q. What are the primary biological activities reported for structurally similar thiourea derivatives?

Analogous compounds exhibit:

- Enzyme inhibition : Targeting kinases or proteases via competitive binding at catalytic sites .

- Antimicrobial effects : Disruption of microbial cell membranes through lipophilic interactions (e.g., trifluoromethyl-substituted derivatives) .

- Anticancer potential : Induction of apoptosis in tumor cell lines via ROS generation .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data across thiourea derivatives?

Contradictions often arise from structural variations (e.g., substituent electronegativity, steric effects). Methodological approaches include:

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., chloro vs. trifluoromethyl) to isolate activity contributors .

- Dose-response profiling : Compare IC₅₀ values under standardized assays (e.g., MTT for cytotoxicity) to normalize potency metrics .

- Molecular dynamics simulations : Model ligand-receptor interactions to explain divergent binding affinities .

Q. What strategies optimize the catalytic or pharmacological efficacy of N-(2-benzoylphenyl)-N'-phenylthiourea?

- Derivatization : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance electrophilicity and target binding .

- Coordination chemistry : Complexation with transition metals (e.g., Cu²⁺) can amplify redox activity or stabilize bioactive conformations .

- Formulation : Encapsulation in liposomes improves bioavailability and reduces off-target toxicity .

Q. How do computational methods enhance the understanding of this compound’s interactions with biological targets?

- Docking studies : Predict binding modes using software like AutoDock; prioritize residues (e.g., Lys123 in kinase targets) for mutagenesis validation .

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to correlate electronic properties with reactivity .

- Pharmacophore modeling : Identify critical interaction motifs (e.g., hydrogen bond acceptors) for scaffold refinement .

Methodological Considerations

Q. What experimental controls are essential when evaluating thiourea derivatives in biological assays?

- Negative controls : Use solvent-only treatments to exclude vehicle effects.

- Positive controls : Include established inhibitors (e.g., staurosporine for kinase assays) .

- Cytotoxicity screening : Pre-test compounds on non-target cells (e.g., HEK293) to assess selectivity .

Q. How can crystallization challenges be mitigated for structural analysis of thiourea derivatives?

- Solvent screening : Test polar/non-polar solvent mixtures (e.g., ethanol/hexane) to induce slow nucleation .

- Temperature gradients : Gradual cooling (0.5°C/min) promotes single-crystal growth over amorphous precipitates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.